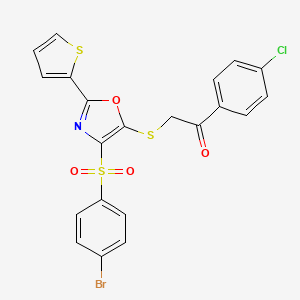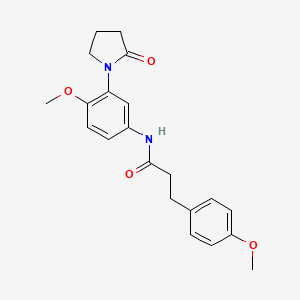
2-(2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is also known as PPDA and has been synthesized using various methods. PPDA has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Scientific Research Applications
Synthesis and Chemical Properties
A study by Shevchuk et al. (2012) outlines a convenient preparation method for 3- and 4-(1H-azol-1-yl)piperidines, which involves the arylation of azoles, including triazoles, with bromopyridines and subsequent reduction of the pyridine ring. This method is extended to benzo analogues, indicating a broad applicability for synthesizing compounds related to the one (Shevchuk et al., 2012).
Antimicrobial Activity
Krolenko et al. (2016) synthesized new derivatives containing the piperidine or pyrrolidine ring and found them to exhibit strong antimicrobial activity. A structure-activity study highlighted the significance of these compounds' chemical structure in determining their effectiveness against microbial agents (Krolenko et al., 2016).
Anticonvulsant Activity
Nassar et al. (2016) conducted research on triazoles undergoing condensation reactions with 4-(piperidin-1-yl)-benzaldehyde to produce chalcones, which were further reacted to afford compounds with potential anticonvulsant activity. This study illustrates the compound's relevance in developing new therapeutic agents (Nassar et al., 2016).
Structural Analysis and Reactivity
Abdallah et al. (2007) explored the reactivity of 4-Nitrophenyl-1-piperidinostyrene with various compounds to produce derivatives, including 1,2,3-triazole variants. This research provides insights into the structural analysis and potential chemical reactivity of related compounds (Abdallah et al., 2007).
Molecular Docking and In Vitro Screening
Flefel et al. (2018) prepared novel pyridine and fused pyridine derivatives, including triazolopyridine variants, and subjected them to in silico molecular docking screenings. These compounds exhibited antimicrobial and antioxidant activity, showcasing the potential for further pharmaceutical applications (Flefel et al., 2018).
Properties
IUPAC Name |
2-[2-oxo-2-[4-(triazol-2-yl)piperidin-1-yl]ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2/c20-12-2-1-5-14-18(12)10-13(21)17-8-3-11(4-9-17)19-15-6-7-16-19/h1-2,5-7,11H,3-4,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQRWDUOVIUFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
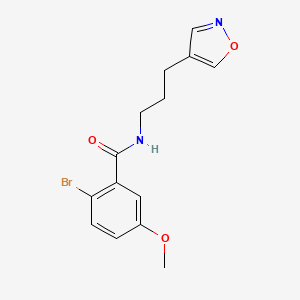


![tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate](/img/structure/B2438427.png)

![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2438429.png)

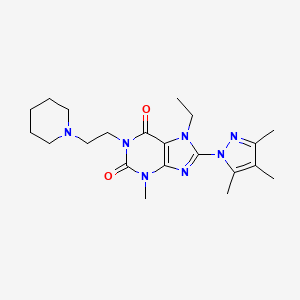

![1-(1H-indol-3-yl)-2-[(E)-2-(3-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline](/img/structure/B2438435.png)
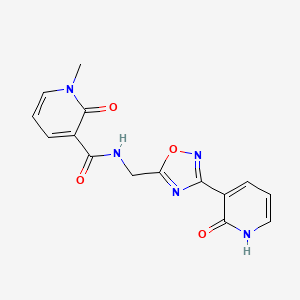
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylbenzamide](/img/structure/B2438440.png)
